Cas no 52389-15-8 ((1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one)
![(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one structure](https://fr.kuujia.com/scimg/cas/52389-15-8x500.png)
52389-15-8 structure
Nom du produit:(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one
(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one Propriétés chimiques et physiques
Nom et identifiant
-
- Epistephamiersine
- (7β,8β,10β)-3,4,7,8-Tetramethoxy-17-methyl-8,10-epoxyhasubanan-6- one
- (1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadec
- 52389-15-8
- (7,8,10)-8,10-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one; 4H,6H-3a,6-Methano-4,10b-propano-1H-[2]benzoxepino[4,5-b]pyrrole, hasubanan-6-one deriv.
- AKOS032962346
- Stephamiersine
- UTTZNWQGZHNUIG-UHFFFAOYSA-N
- (1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one
- (7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one
- [ "" ]
- (1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one
-
- Piscine à noyau: 1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15?,18?,19-,20-,21-/m0/s1
- La clé Inchi: UTTZNWQGZHNUIG-XWRUTKGUSA-N
- Sourire: O1C2([H])C3C([H])=C([H])C(=C(C=3[C@]34C([H])([H])C(C([H])([C@]1([C@@]3(C2([H])[H])N(C([H])([H])[H])C([H])([H])C4([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)OC([H])([H])[H])OC([H])([H])[H]
Propriétés calculées
- Qualité précise: 389.18400
- Masse isotopique unique: 389.18383758g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 4
- Complexité: 673
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 66.5
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 66.46000
- Le LogP: 1.75930
(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E85470-5mg |
(7β,8β,10β)-3,4,7,8-Tetramethoxy-17-methyl-8,10-epoxyhasubanan-6- one |
52389-15-8 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN6018-5mg |
Epistephamiersine |
52389-15-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AG28313-5mg |
(7S)-8β,10β-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one |
52389-15-8 | 95.0% | 5mg |
$719.00 | 2024-04-19 | |
TargetMol Chemicals | TN6018-1 ml * 10 mm |
Epistephamiersine |
52389-15-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN6018-5 mg |
Epistephamiersine |
52389-15-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6018-5 mg |
Epistephamiersine |
52389-15-8 | 5mg |
¥5515.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6018-1 mL * 10 mM (in DMSO) |
Epistephamiersine |
52389-15-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 |
(1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one Littérature connexe
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
52389-15-8 ((1S,10S,11R)-3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one) Produits connexes
- 1025023-05-5(Periglaucine B)
- 1025023-04-4(Periglaucine A)
- 51804-68-3(Oxoepistephamiersine)
- 1806248-17-8(2-Iodo-3-nitro-4-(trifluoromethoxy)pyridine-5-sulfonamide)
- 2171958-46-4(5-(cyclopropylmethyl)-1-hexyl-1H-1,2,3-triazol-4-ylmethanol)
- 1805081-02-0(2-Chloro-6-(difluoromethyl)-3-methylpyridine-5-sulfonyl chloride)
- 1084976-68-0(4-(1-methyl-1H-imidazol-2-yl)piperidine)
- 59939-08-1(3-Cyclopropylcyclopentanone)
- 1218669-19-2((3R)-2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid)
- 1368795-35-0(2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:52389-15-8)Epistephamiersine

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête